molecular formula C18H13NO B14601154 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole CAS No. 61082-85-7

2-(2-Phenylethenyl)-4H-furo[3,2-B]indole

Cat. No.: B14601154
CAS No.: 61082-85-7
M. Wt: 259.3 g/mol
InChI Key: ASRHNKLDYLMKMK-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)-4H-furo[3,2-b]indole (CAS 61082-88-0) is a specialized chemical scaffold of significant interest in medicinal chemistry and anticancer research. The compound features a furo[3,2-b]indole core, a structure recognized for its diverse biological potential . This core scaffold serves as a key pharmacophore for developing novel therapeutic agents, with documented activities including analgesic and anti-inflammatory properties in related derivatives . The primary research value of this and analogous furoindole derivatives lies in their investigated anticancer activity. Studies on similar 2,4-disubstituted furo[3,2-b]indole compounds have demonstrated potent and selective anticancer activity, including significant inhibitory effects on specific human tumor cell lines such as A498 renal cancer cells . The styryl (2-phenylethenyl) substituent at the 2-position, as present in this compound, is a common feature in synthetic efforts to explore structure-activity relationships (SAR) for optimizing biological activity . Furthermore, the furo[3,2-b]indole system is a versatile intermediate in organic synthesis, serving as a precursor in gold-catalyzed cascade reactions to form complex molecular structures like 2-alkenylidene-3-oxoindolines, which are valuable for further chemical exploration . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant material safety data sheet prior to handling.

Properties

CAS No.

61082-85-7

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

2-(2-phenylethenyl)-4H-furo[3,2-b]indole

InChI

InChI=1S/C18H13NO/c1-2-6-13(7-3-1)10-11-14-12-17-18(20-14)15-8-4-5-9-16(15)19-17/h1-12,19H

InChI Key

ASRHNKLDYLMKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(O2)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole typically involves the cyclization of appropriate precursors. One common method includes the use of Grignard reagents, where 5-formyl-1-methylindolines react with benzyl-magnesium chloride, followed by dehydration to form the desired indole derivative . Another approach involves the Fischer indole synthesis, where phenylhydrazones undergo cyclization in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-4H-furo[3,2-B]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole involves its interaction with specific molecular targets. For example, as a SERM, it can bind to estrogen receptors and modulate their activity, leading to various physiological effects . The compound may also interact with other cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

4H-Furo[3,2-b]indole Derivatives

2,4-Disubstituted Derivatives (e.g., Compound 10a)

A key analog is (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (10a), which features hydroxymethyl groups at positions 2 and 3. This derivative demonstrated potent anticancer activity against the NCI-60 panel, with selective inhibition of A498 renal cancer cells (GI₅₀ = 0.89 μM) .

Property Target Compound Compound 10a
Core Structure 4H-furo[3,2-b]indole 4H-furo[3,2-b]indole
Substituents 2-(2-Phenylethenyl) 2-(Hydroxymethyl), 4-(Furan)
Bioactivity Underexplored Anticancer (Renal)
Synthesis Cycloaddition Multi-step synthesis
Solubility Likely low (hydrophobic) Moderate (polar groups)

Key Differences :

  • Bioactivity: While 10a’s anticancer mechanism involves selective cytotoxicity, the target compound’s activity remains uncharacterized, highlighting a research gap.

Thieno[3,2-b]indole Derivatives

Thienoindoles replace the furan ring with a thiophene, altering electronic properties. For example, 2-(2-nitrophenyl)-4-phenyl-4H-thieno[3,2-b]indole was synthesized via Suzuki-Miyaura coupling (43% yield) .

Property Target Compound Thieno[3,2-b]indole
Heterocycle Furan Thiophene
Electron Density Lower (furan’s oxygen) Higher (thiophene’s sulfur)
Synthetic Yield High (94% in cycloaddition) Moderate (43%)
Applications Underexplored Catalysis, materials science

Key Differences :

  • Thiophene’s larger atomic radius and polarizability may enhance charge transport properties, making thienoindoles more suitable for optoelectronic applications.
  • The target compound’s furan-based structure could offer better metabolic stability in biological systems.

Indeno[1,2-b]indole Derivatives

Dihydroxyindeno[1,2-b]indoles (e.g., 4a–g) are synthesized via condensation of ninhydrin with enones. These compounds exhibit complex reactivity, such as unexpected ammonium salt formation (e.g., 4d’) under acidic conditions .

Property Target Compound Indeno[1,2-b]indole
Core Structure Furoindole Indenone-fused indole
Stability Stable under acidic conditions Prone to by-product formation
Functional Groups Phenylethenyl Dihydroxy, ketone

Key Differences :

  • The indenone system in 4a–g introduces ketone groups, increasing electrophilicity and reactivity compared to the furan’s ether linkage.
  • The target compound’s synthetic route (cycloaddition) is more streamlined than the multi-step condensation required for indenoindoles.

Furo[3,4-b]indole Derivatives

Furo[3,4-b]indoles, such as those reported in Scheme 24 , differ in the fusion position of the furan ring. This structural variation significantly impacts electronic properties and synthetic accessibility.

Property Target Compound Furo[3,4-b]indole
Fusion Position [3,2-b] [3,4-b]
Synthetic Complexity Moderate High (erratic yields)
Applications Drug candidates Photophysical materials

Key Differences :

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